4(5H)-Thiazolone, 2-[(4-methoxyphenyl)amino]-5-(phenylmethylene)-
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Overview
Description
4(5H)-Thiazolone, 2-[(4-methoxyphenyl)amino]-5-(phenylmethylene)- is a heterocyclic compound that features a thiazolone ring substituted with a methoxyphenylamino group and a phenylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Thiazolone, 2-[(4-methoxyphenyl)amino]-5-(phenylmethylene)- typically involves the condensation of thiazolone derivatives with appropriate aromatic amines. One common method involves the reaction of 2-aminothiazole with 4-methoxybenzaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4(5H)-Thiazolone, 2-[(4-methoxyphenyl)amino]-5-(phenylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinones.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4(5H)-Thiazolone, 2-[(4-methoxyphenyl)amino]-5-(phenylmethylene)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4(5H)-Thiazolone, 2-[(4-methoxyphenyl)amino]-5-(phenylmethylene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Similar structure but with a saturated ring.
Thiazoles: Lack the carbonyl group present in thiazolones.
Benzothiazoles: Contain a fused benzene ring, offering different electronic properties.
Uniqueness
4(5H)-Thiazolone, 2-[(4-methoxyphenyl)amino]-5-(phenylmethylene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazolone ring with methoxyphenyl and phenylmethylene groups makes it a versatile compound for various applications.
Properties
CAS No. |
62480-99-3 |
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Molecular Formula |
C17H14N2O2S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
5-benzylidene-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H14N2O2S/c1-21-14-9-7-13(8-10-14)18-17-19-16(20)15(22-17)11-12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19,20) |
InChI Key |
UVWBDKVDJUAODA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=CC=C3)S2 |
Origin of Product |
United States |
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